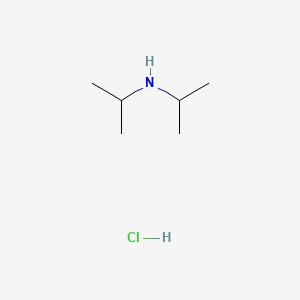

Diisopropylamine hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 1808. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

N-propan-2-ylpropan-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15N.ClH/c1-5(2)7-6(3)4;/h5-7H,1-4H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URAZVWXGWMBUGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00945341 | |

| Record name | N-(Propan-2-yl)propan-2-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00945341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

819-79-4, 22675-80-5 | |

| Record name | 2-Propanamine, N-(1-methylethyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=819-79-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diisopropylamine hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1808 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(Propan-2-yl)propan-2-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00945341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diisopropylamine Hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide on the Physical and Chemical Properties of Diisopropylamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of diisopropylamine hydrochloride. The information is intended for researchers, scientists, and professionals in the field of drug development and other scientific disciplines where this compound is of interest.

Chemical Identity

This compound is the hydrochloride salt of diisopropylamine, a secondary amine. It is a white to almost white crystalline powder.

| Identifier | Value |

| Chemical Name | N-propan-2-ylpropan-2-amine;hydrochloride |

| Synonyms | Diisopropylammonium chloride, Bis(isopropyl)ammonium chloride |

| CAS Number | 819-79-4 |

| Molecular Formula | C₆H₁₆ClN |

| Molecular Weight | 137.65 g/mol [1] |

| Chemical Structure | |

|  |

| Appearance | White to almost white powder or crystals | [2] |

| Melting Point | 210 - 220 °C | [1] |

| Boiling Point | Not applicable (decomposes) | |

| Solubility | Soluble in water. Slightly soluble in Dimethyl Sulfoxide (DMSO) and Methanol.[2][3] | [2][3] |

| Hygroscopicity | Hygroscopic |

Chemical Properties

The chemical behavior of this compound is dictated by the diisopropylammonium cation.

| Property | Value | Source(s) |

| pKa (of the conjugate acid) | 11.07 (for diisopropylammonium ion) | |

| Stability | Stable under recommended storage conditions. | |

| Reactivity | Reacts with strong bases to liberate the free amine, diisopropylamine. It is incompatible with strong oxidizing agents. |

Spectroscopic Data

Spectroscopic data is essential for the identification and characterization of this compound.

| Spectroscopy | Data Summary |

| ¹H NMR | The proton NMR spectrum is expected to show signals corresponding to the methyl protons and the methine proton of the isopropyl groups, as well as a broad signal for the N-H protons. The chemical shifts will be influenced by the solvent used.[4] |

| FTIR | The infrared spectrum will exhibit characteristic absorption bands for N-H stretching (typically broad in the 2700-2400 cm⁻¹ region for amine salts), C-H stretching (around 2900-3000 cm⁻¹), and N-H bending vibrations. |

Experimental Protocols

The following are detailed methodologies for the determination of key properties of this compound.

A common method for the preparation of amine hydrochlorides involves the reaction of the free amine with hydrochloric acid.

Procedure:

-

Dissolve diisopropylamine in a suitable anhydrous solvent, such as diethyl ether or isopropanol, in a flask equipped with a magnetic stirrer and a gas inlet.

-

Cool the solution in an ice bath.

-

Bubble dry hydrogen chloride gas through the cooled solution, or add a stoichiometric amount of a solution of HCl in an anhydrous solvent (e.g., HCl in diethyl ether) dropwise with stirring.

-

The this compound will precipitate out of the solution as a white solid.

-

Collect the precipitate by filtration.

-

Wash the solid with cold, anhydrous diethyl ether to remove any unreacted starting material.

-

Dry the product under vacuum to yield pure this compound.

The melting point is determined using a capillary melting point apparatus.

Procedure:

-

Finely powder a small amount of dry this compound.

-

Pack the powdered sample into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the block at a rate of 10-15 °C per minute for a preliminary determination.

-

For an accurate measurement, repeat the process with a fresh sample, heating rapidly to about 15-20 °C below the approximate melting point, and then reduce the heating rate to 1-2 °C per minute.

-

Record the temperature at which the first liquid appears (onset) and the temperature at which the last solid particle melts (completion). This range is the melting point.

This protocol provides a method for qualitatively assessing the solubility in various solvents.

Procedure:

-

To approximately 1 mL of the solvent (water, methanol, DMSO) in a small test tube, add a small, accurately weighed amount (e.g., 10 mg) of this compound at a controlled temperature (e.g., 25 °C).

-

Vigorously agitate the mixture for 1-2 minutes.

-

Visually inspect the solution for the presence of undissolved solid.

-

If the solid dissolves completely, add another portion of the solute and repeat the process until the solution is saturated.

-

Based on the amount of solute that dissolves, the solubility can be qualitatively described (e.g., soluble, slightly soluble).

The pKa of the diisopropylammonium ion can be determined by titrating a solution of this compound with a strong base.

Procedure:

-

Prepare a standard solution of this compound of known concentration (e.g., 0.1 M) in deionized water.

-

Calibrate a pH meter using standard buffer solutions.

-

Place a known volume of the this compound solution in a beaker with a magnetic stirrer and immerse the pH electrode.

-

Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small, known increments.

-

Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.

-

Plot the pH of the solution versus the volume of NaOH added to generate a titration curve.

-

The pKa is the pH at the half-equivalence point, where half of the diisopropylammonium ions have been neutralized.

¹H NMR Spectroscopy:

-

Dissolve an accurately weighed sample of this compound in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).

-

Transfer the solution to an NMR tube.

-

Acquire the ¹H NMR spectrum using a standard NMR spectrometer. The spectrum should be referenced to an internal standard (e.g., TMS or the residual solvent peak).

FTIR Spectroscopy:

-

Prepare a KBr pellet by thoroughly grinding a small amount of this compound (approx. 1-2 mg) with about 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr).

-

Press the mixture in a die under high pressure to form a transparent or translucent pellet.

-

Place the pellet in the sample holder of an FTIR spectrometer and acquire the spectrum.

Visualization of Chemical Relationships

The following diagram illustrates the simple acid-base reaction for the formation of this compound from its parent amine, diisopropylamine, and hydrochloric acid.

Caption: Formation of this compound.

Safety, Handling, and Storage

Safety: this compound is harmful if swallowed and causes skin and serious eye irritation. It is recommended to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat when handling this compound. Work in a well-ventilated area.

Handling: Avoid creating dust. Avoid contact with skin, eyes, and clothing.

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong bases and oxidizing agents. The compound is hygroscopic and should be protected from moisture.

This guide is intended to be a comprehensive resource for professionals working with this compound. For further information, consulting the primary literature and safety data sheets is recommended.

References

Diisopropylamine Hydrochloride: A Technical Guide for Researchers

CAS Number: 819-79-4

Chemical Structure:

-

IUPAC Name: N-propan-2-ylpropan-2-amine;hydrochloride

-

Molecular Formula: C₆H₁₅N·HCl

-

Molecular Weight: 137.65 g/mol

-

SMILES: CC(C)NC(C)C.Cl

This technical guide provides an in-depth overview of diisopropylamine hydrochloride, a compound of interest for researchers, scientists, and drug development professionals. The following sections detail its chemical properties, relevant experimental protocols, and known biological activities, with a focus on its metabolic relationship to the inhibition of the pyruvate dehydrogenase kinase 4 (PDK4) signaling pathway.

Chemical and Physical Properties

This compound is the hydrochloride salt of diisopropylamine, a secondary amine. It is a white to almost white crystalline powder. Key physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| Melting Point | 210 - 218 °C | |

| Water Solubility | Soluble | |

| Storage Temperature | Room Temperature (Recommended <15°C in a cool, dark place) | |

| Stability | Hygroscopic, store under inert gas |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of diisopropylamine, the precursor to its hydrochloride salt, involves the reductive amination of acetone with ammonia.

Protocol for Synthesis of Diisopropylamine:

-

Reaction Setup: In a fixed-bed microreactor, combine acetone, ammonia, and hydrogen gas.

-

Catalyst: Employ a catalyst mixture of nickel, copper, and clay.

-

Reaction Conditions: Maintain the reaction temperature between 150-220°C under normal pressure.

-

Conversion: This process typically achieves an acetone conversion rate of 98%.

-

Purification: The resulting crude product, a mixture of mono- and diisopropylamine, is purified by rectification to yield pure diisopropylamine.

-

Salt Formation: To obtain this compound, the purified diisopropylamine is then reacted with hydrochloric acid in a suitable solvent, followed by crystallization.

Analytical Methods for Diisopropylamine Quantification

Accurate quantification of diisopropylamine is crucial in various research and development settings. Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are commonly employed methods.

Gas Chromatography with Flame Ionization Detection (GC-FID) Protocol:

This protocol is adapted for the simultaneous determination of residual diisopropylamine (DIPA) and other amines in an active pharmaceutical ingredient (API).

-

Instrumentation: An Agilent 7890 GC system equipped with a flame ionization detector (FID) and an autosampler is used.

-

Column: An Agilent CP-Volamine column (30 m × 0.32 mm, 5 μm film) provides good resolution for volatile amines.

-

Inlet Liner: A Restek Siltek® liner is recommended to improve sensitivity.

-

Sample Preparation:

-

Prepare a stock solution of diisopropylamine in a suitable solvent (e.g., acetonitrile).

-

Create standard and linearity solutions by diluting the stock solution to the desired concentrations (e.g., 3 to 16 μg/mL).

-

Dissolve the API sample in the same solvent to a known concentration (e.g., 25 mg/mL).

-

-

Chromatographic Conditions:

-

Injection Volume: 1 µL

-

Injector Temperature: 250°C

-

Oven Temperature Program: Start at 50°C, hold for 2 minutes, then ramp to 220°C at 20°C/min, and hold for 2 minutes.

-

Detector Temperature: 280°C

-

Carrier Gas: Helium at a constant flow rate.

-

-

Data Analysis: Quantify the amount of diisopropylamine in the sample by comparing its peak area to the calibration curve generated from the standard solutions.

High-Performance Liquid Chromatography (HPLC) Protocol:

This protocol outlines a reverse-phase HPLC method for the analysis of diisopropylamine.

-

Instrumentation: A standard HPLC system with a UV detector.

-

Column: A Newcrom R1 reverse-phase column is suitable for this application.

-

Mobile Phase: A mixture of acetonitrile (MeCN) and water containing an acidic modifier. For non-MS detection, phosphoric acid can be used. For Mass Spectrometry (MS) compatible methods, formic acid should be substituted.

-

Sample Preparation: Dissolve the sample containing diisopropylamine in the mobile phase or a compatible solvent.

-

Chromatographic Conditions:

-

Flow Rate: Typically 1.0 mL/min.

-

Detection Wavelength: Determined by the UV absorbance of diisopropylamine or a derivatized form.

-

Injection Volume: Typically 10-20 µL.

-

-

Data Analysis: As with GC, quantification is achieved by comparing the peak area of the analyte to a standard curve.

Biological Activity and Signaling Pathways

While this compound itself has been investigated for its hypotensive effects, a significant body of research into its mechanism of action is linked to its role as a metabolite of diisopropylamine dichloroacetate (DADA). DADA is known to be metabolized into diisopropylamine (DIPA) and dichloroacetate (DCA). The dichloroacetate component is a known inhibitor of pyruvate dehydrogenase kinase (PDK), which plays a crucial role in cellular metabolism.

Hypotensive Effects of this compound

Clinical studies have demonstrated the blood pressure-lowering effects of this compound in hypertensive patients.

Hemodynamic Effects of Intravenous this compound in Hypertensive Patients:

| Parameter | Change from Baseline |

| Systolic Blood Pressure | -15% |

| Diastolic Blood Pressure | -9% |

| Mean Arterial Pressure | -15% |

| Blood Pressure Amplitude | -25% |

| Stroke Volume | -22% |

| Cardiac Output | -19% |

| Total Peripheral Resistance | +13% (statistically insignificant) |

Data from a study involving the rapid intravenous application of 100 mg of this compound in 10 non-pregnant hypertensive patients.

Role in Cellular Metabolism via PDK4 Inhibition

Diisopropylamine dichloroacetate (DADA) has been shown to be an inhibitor of pyruvate dehydrogenase kinase 4 (PDK4). PDK4 is a key regulatory enzyme that phosphorylates and inactivates the pyruvate dehydrogenase (PDH) complex. The PDH complex is a critical gateway for the entry of pyruvate into the tricarboxylic acid (TCA) cycle for cellular respiration. By inhibiting PDK4, DADA effectively activates the PDH complex, promoting oxidative phosphorylation over glycolysis.

Metabolism and Signaling Pathway of Diisopropylamine Dichloroacetate (DADA):

Caption: Metabolism of DADA and subsequent inhibition of the PDK4/PDH pathway.

This pathway highlights how the metabolic breakdown of DADA leads to the production of dichloroacetate, which in turn modulates a key enzymatic checkpoint in cellular energy metabolism. This mechanism is of significant interest in various therapeutic areas, including metabolic disorders and oncology.

Pharmacokinetics

Pharmacokinetic data for this compound is limited. However, studies on diisopropylamine dichloroacetate (DADA) in horses provide some insight into the behavior of its metabolite, diisopropylamine (DIPA).

Pharmacokinetic Parameters of Diisopropylamine (DIPA) in Horses following DADA Administration:

| Parameter | Finding |

| Major Metabolite | Diisopropylamine (DIPA) is the major metabolite of DADA found in equine urine. |

| Detection in Blood | Neither DADA nor DIPA were detectable |

A Technical Guide to the Solubility of Diisopropylamine Hydrochloride in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diisopropylamine hydrochloride (DIPA HCl) is a secondary amine salt utilized in various chemical syntheses, including as a precursor for catalysts and in the formation of active pharmaceutical ingredients. A comprehensive understanding of its solubility in organic solvents is critical for its effective application in reaction chemistry, purification processes, and formulation development. This technical guide provides an overview of the known solubility characteristics of this compound, alongside detailed experimental protocols for the quantitative determination of its solubility, enabling researchers to generate precise and reliable data tailored to their specific laboratory conditions and solvent systems.

Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 819-79-4 | [1] |

| Molecular Formula | C₆H₁₆ClN | [1] |

| Molecular Weight | 137.65 g/mol | [2] |

| Appearance | White to almost white powder or crystals | [1] |

| Melting Point | 216-218 °C | [1] |

Solubility Profile of this compound

Quantitative solubility data for this compound in a wide range of organic solvents is not extensively available in public literature. The available information is primarily qualitative. As a salt, its solubility is governed by the high lattice energy of the crystal and the ability of the solvent to solvate the diisopropylammonium and chloride ions. Generally, polar solvents are more effective at solvating these ions and overcoming the lattice energy compared to nonpolar solvents.

The following table summarizes the available qualitative solubility data for this compound.

| Solvent | CAS Number | Qualitative Solubility | Reference |

| Dimethyl Sulfoxide (DMSO) | 67-68-5 | Slightly Soluble | [1][3] |

| Methanol | 67-56-1 | Slightly Soluble | [1][3] |

| Water | 7732-18-5 | Slightly Soluble | [1][3] |

It is important to note that "slightly soluble" is a qualitative term and the actual solubility can vary significantly with temperature and the presence of other solutes. For precise applications, experimental determination of solubility is strongly recommended.

Experimental Protocols for Solubility Determination

The following are detailed methodologies for the quantitative determination of the solubility of this compound in organic solvents. These protocols are based on established methods for determining the solubility of pharmaceutical salts.[4][5][6]

Thermodynamic Solubility Determination via the Shake-Flask Method

This method determines the equilibrium solubility of a compound in a given solvent at a specific temperature.

Materials and Equipment:

-

This compound

-

Organic solvent of interest

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or water bath

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Charged Aerosol Detector) or another appropriate analytical instrument.

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a vial. The excess solid is crucial to ensure that equilibrium with the solid phase is achieved.

-

Add a known volume of the organic solvent to the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period to reach equilibrium. A period of 24 to 48 hours is typically recommended.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vial to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid.

-

-

Analysis:

-

Accurately dilute the filtered solution with the same organic solvent to a concentration that falls within the linear range of the analytical method.

-

Analyze the diluted sample using a validated analytical method (e.g., HPLC) to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of this compound of known concentrations in the same solvent to quantify the sample.

-

-

Calculation:

-

The solubility is calculated from the measured concentration, taking into account the dilution factor. The result is typically expressed in mg/mL or g/L.

-

Gravimetric Method for Solubility Determination

This method provides a direct measurement of solubility based on the mass of the dissolved solid.[7]

Materials and Equipment:

-

This compound

-

Organic solvent of interest

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or water bath

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Pre-weighed, solvent-resistant container (e.g., glass petri dish)

-

Vacuum oven or desiccator

Procedure:

-

Preparation of a Saturated Solution:

-

Follow steps 1 and 2 from the Shake-Flask Method to prepare a saturated solution and achieve equilibrium.

-

-

Sample Collection:

-

After equilibration and settling of the excess solid, carefully withdraw a known volume or mass of the clear supernatant using a pre-calibrated pipette or a syringe.

-

Filter the sample through a syringe filter into a pre-weighed container.

-

-

Solvent Evaporation:

-

Place the container with the filtered solution in a vacuum oven at a temperature sufficient to evaporate the solvent without decomposing the this compound. Alternatively, the solvent can be evaporated under a stream of inert gas or in a desiccator.

-

-

Weighing:

-

Once the solvent has completely evaporated, cool the container to room temperature in a desiccator to prevent moisture absorption.

-

Weigh the container with the dried residue.

-

-

Calculation:

-

The mass of the dissolved this compound is the final mass of the container minus its initial tare mass.

-

The solubility can be expressed as mass of solute per volume of solvent (e.g., g/L) or mass of solute per mass of solvent (e.g., g/100 g solvent).

-

Visualized Experimental Workflow

The following diagram illustrates the general workflow for determining the thermodynamic solubility of this compound using the Shake-Flask Method.

Caption: A flowchart of the shake-flask method for solubility.

Conclusion

While quantitative solubility data for this compound in organic solvents is sparse, this guide provides robust and validated experimental protocols to enable researchers to generate this critical data. The choice of the experimental method will depend on the available analytical instrumentation and the required precision. Accurate solubility data is fundamental for the successful design of synthetic routes, purification strategies, and the development of formulations involving this compound.

References

- 1. This compound | 819-79-4 [chemicalbook.com]

- 2. This compound | 819-79-4 | AAA81979 [biosynth.com]

- 3. This compound CAS#: 819-79-4 [m.chemicalbook.com]

- 4. Measurement and Accurate Interpretation of the Solubility of Pharmaceutical Salts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pharmatutor.org [pharmatutor.org]

- 7. pharmajournal.net [pharmajournal.net]

An In-depth Technical Guide to the Physicochemical Properties of Diisopropylamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the melting and boiling points of diisopropylamine hydrochloride. It includes a summary of reported values, detailed experimental protocols for their determination, and a discussion on the thermal behavior of amine salts.

Physicochemical Data of this compound

This compound is a white to almost white crystalline solid.[1][2] Its thermal properties are critical for its handling, storage, and application in research and pharmaceutical development.

Data Summary

The following table summarizes the reported melting point of this compound from various sources.

| Physical Property | Value | References |

| Melting Point | 210 °C | [3] |

| 215.0 - 220.0 °C | ||

| 216 - 218 °C | [1][2][4] |

Boiling Point and Thermal Decomposition

A boiling point for this compound is not typically reported as it is a salt. Ionic compounds like amine hydrochlorides have strong intermolecular forces and tend to decompose at high temperatures rather than boil at atmospheric pressure. The thermal stability and potential for decomposition should be considered when heating this compound.

In contrast, the free base, diisopropylamine, is a liquid at room temperature with a reported boiling point. It is crucial to distinguish between the salt and the free amine, as their physical properties are significantly different.

Experimental Protocols for Thermal Analysis

Accurate determination of the melting point is essential for the characterization and purity assessment of this compound.

Melting Point Determination via the Capillary Method

This protocol describes the standard procedure for measuring the melting point range of a solid organic compound.

Apparatus and Materials:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Sample of this compound

-

Mortar and pestle

-

Spatula

Procedure:

-

Sample Preparation: A small amount of the this compound sample is finely crushed into a powder using a mortar and pestle.

-

Capillary Tube Packing: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the sample into the sealed end. This process is repeated until 2-3 mm of tightly packed sample is in the bottom of the tube.

-

Apparatus Setup: The packed capillary tube is placed into the heating block of the melting point apparatus.

-

Heating and Observation:

-

The apparatus is heated at a rapid rate initially to approach the expected melting point.

-

The heating rate is then reduced to 1-2 °C per minute approximately 20 °C below the anticipated melting point.

-

The sample is observed carefully through the magnifying lens.

-

-

Recording the Melting Range:

-

The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

-

The temperature at which the entire sample has completely liquefied is recorded as the end of the melting range.

-

-

Purity Assessment: A narrow melting range (typically less than 2°C) is indicative of a pure compound. Impurities tend to lower the melting point and broaden the melting range.

Workflow Visualization

The following diagram illustrates the key steps in the experimental determination of the melting point.

Caption: Workflow for Melting Point Determination.

References

An In-depth Technical Guide to the 1H NMR Spectrum of Diisopropylamine Hydrochloride

This guide provides a comprehensive analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of diisopropylamine hydrochloride. It is intended for researchers, scientists, and drug development professionals who utilize NMR spectroscopy for structural elucidation and chemical analysis. This document outlines the characteristic spectral data, a detailed experimental protocol for acquiring the spectrum, and a visual representation of the spin-spin coupling interactions.

Spectral Data Summary

The 1H NMR spectrum of this compound exhibits three distinct signals corresponding to the different proton environments in the molecule. Due to the symmetry of the diisopropylammonium cation, the two isopropyl groups are chemically equivalent.

| Signal Assignment | Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz |

| (CH₃)₂CH | 1.49 | Doublet | 12H | ~6.3 |

| (CH₃)₂CH | 3.41 | Septet | 2H | ~6.3 |

| NH₂ ⁺ | 9.1 | Broad Singlet | 2H | N/A |

Note: The chemical shifts and coupling constants are based on data reported in CDCl₃ at 90 MHz. The coupling constant is inferred from data for the free amine, as it is expected to be similar and consistent with typical vicinal coupling in alkyl systems.

Experimental Protocol

This section details the methodology for the preparation and acquisition of a high-quality 1H NMR spectrum of this compound.

2.1. Sample Preparation

-

Sample Weighing: Accurately weigh approximately 5-10 mg of this compound.

-

Solvent Selection: Use deuterated chloroform (CDCl₃) as the solvent. Ensure the solvent is of high purity to avoid extraneous signals.

-

Dissolution: Transfer the weighed sample into a clean, dry NMR tube. Add approximately 0.6-0.7 mL of CDCl₃ to the tube.

-

Homogenization: Cap the NMR tube and gently vortex or invert the tube several times to ensure the complete dissolution of the sample. A clear, homogeneous solution should be obtained.

-

Filtering (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube to prevent magnetic field distortions.

2.2. NMR Spectrometer Setup and Data Acquisition

-

Instrumentation: A standard NMR spectrometer with a proton frequency of 90 MHz or higher can be used.

-

Tuning and Shimming: Insert the sample into the spectrometer. The instrument should be tuned to the proton frequency, and the magnetic field homogeneity should be optimized by shimming on the deuterium lock signal of the CDCl₃.

-

Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment is sufficient.

-

Number of Scans: Acquire a suitable number of scans (typically 8 to 16) to achieve an adequate signal-to-noise ratio.

-

Spectral Width: Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

-

Relaxation Delay: A relaxation delay of 1-2 seconds between scans is generally adequate.

-

-

Data Processing:

-

Fourier Transform: Apply a Fourier transform to the acquired free induction decay (FID).

-

Phasing and Baseline Correction: Manually or automatically phase the spectrum and correct the baseline to ensure accurate integration.

-

Referencing: Calibrate the chemical shift scale using the residual solvent peak of CDCl₃ (δ = 7.26 ppm) as a secondary reference.

-

Integration: Integrate the area under each signal to determine the relative number of protons.

-

Visualization of Spin-Spin Coupling

The following diagram illustrates the spin-spin coupling interactions within the diisopropylammonium cation, which give rise to the observed signal multiplicities.

The diagram shows that the twelve equivalent methyl (CH₃) protons are coupled to the two equivalent methine (CH) protons, resulting in a doublet for the methyl signal and a septet for the methine signal. The two protons on the nitrogen (NH₂⁺) are typically observed as a broad singlet due to rapid chemical exchange and quadrupolar coupling with the nitrogen atom; therefore, their coupling to the methine protons is not resolved.

Handling and storage precautions for Diisopropylamine hydrochloride

An In-depth Technical Guide to the Handling and Storage of Diisopropylamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the essential precautions for the safe handling and storage of this compound. Adherence to these guidelines is critical to ensure the safety of laboratory personnel and the integrity of research materials.

Hazard Identification and Classification

This compound is a chemical that requires careful handling due to its potential health and safety risks. It is harmful if swallowed and can cause skin and eye irritation.[1] The free base, Diisopropylamine, is classified as a highly flammable liquid and vapor, harmful if swallowed, causes severe skin burns and eye damage, is toxic if inhaled, and may cause respiratory irritation.[2][3] While the hydrochloride salt form may have different physical properties, it is prudent to handle it with similar precautions, especially regarding personal exposure.

Handling Precautions

When working with this compound, it is imperative to use appropriate personal protective equipment (PPE) and to work in a well-ventilated area, preferably under a chemical fume hood.[4]

Engineering Controls:

-

Ventilation: Use only in a well-ventilated area, such as a chemical fume hood, to minimize inhalation exposure.[2][4][5]

-

Eye Wash Stations and Safety Showers: Ensure that emergency eyewash stations and safety showers are readily accessible in the immediate work area.[6]

Personal Protective Equipment (PPE):

-

Eye and Face Protection: Wear chemical safety goggles or a face shield.[6][7] Standard safety glasses are not sufficient.

-

Skin Protection: Wear appropriate protective gloves and clothing to prevent skin contact.[4][6] Safety equipment suppliers can provide recommendations on the most protective materials.

-

Respiratory Protection: If exposure limits are exceeded or if irritation is experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate filter for ammonia and organic ammonia derivatives.[4]

General Hygiene Practices:

-

Do not eat, drink, or smoke in areas where this compound is handled, stored, or processed.[2][6][7]

-

Wash hands thoroughly after handling and before breaks.[2][5]

-

Remove and wash contaminated clothing before reuse.[5]

Storage Requirements

Proper storage of this compound is crucial to maintain its stability and to prevent hazardous situations.

-

General Storage: Store in a cool, dry, well-ventilated place.[2][4][8]

-

Container Integrity: Keep containers tightly closed.[2][4][7]

-

Temperature: One supplier specifies a storage temperature of 2°C - 8°C.[1] Another general recommendation is to store below 38°C.

-

Inert Atmosphere: For optimal stability, store under a nitrogen blanket.[1]

-

Segregation: Store away from incompatible materials, particularly strong oxidizing agents, strong acids, and sources of ignition.[4][6][8] It should be stored in an area designated for flammable materials.[4][5]

Accidental Release and First Aid Measures

Accidental Release: In the event of a spill, evacuate personnel from the area and ensure adequate ventilation.[4][5] Remove all sources of ignition.[2][5][7] The spilled material should be absorbed with an inert, non-combustible material such as sand or diatomaceous earth and collected in a suitable, closed container for disposal.[2][4]

First Aid:

-

Inhalation: If inhaled, remove the person to fresh air and keep them comfortable for breathing.[2][4] Seek immediate medical attention.[4]

-

Skin Contact: If on skin, immediately take off all contaminated clothing and rinse the skin with plenty of water or shower.[2][4]

-

Eye Contact: In case of eye contact, rinse cautiously with water for several minutes.[4] Remove contact lenses if present and easy to do. Continue rinsing.[4] Seek immediate medical advice.[9]

-

Ingestion: If swallowed, rinse the mouth. Do NOT induce vomiting.[2][7] Call a physician or poison control center immediately.[4]

Fire-Fighting Measures

Diisopropylamine, the free base, is highly flammable.[2][3][9] While the hydrochloride salt is less volatile, appropriate fire precautions should still be taken.

-

Suitable Extinguishing Media: Use carbon dioxide (CO2), dry chemical, sand, or alcohol-resistant foam.[4] Water spray can be used to cool closed containers.[4]

-

Unsuitable Extinguishing Media: A heavy water stream may be ineffective.[7]

-

Hazardous Combustion Products: Thermal decomposition can lead to the release of irritating gases and vapors, including carbon monoxide, carbon dioxide, and nitrogen oxides.[4]

Quantitative Data Summary

The following tables summarize key quantitative data for Diisopropylamine and its hydrochloride salt.

| Physical and Chemical Properties of Diisopropylamine | |

| Property | Value |

| Melting Point | -61 °C / -77.8 °F[4] |

| Boiling Point | 84 °C / 183 °F[7][10] |

| Flash Point | -13.5 °C / 7.7 °F[4] |

| Autoignition Temperature | 285 °C / 545 °F[4] |

| Lower Explosion Limit | 0.8%[4] |

| Upper Explosion Limit | 7.1%[4] |

| Specific Gravity | 0.716[4] |

| Vapor Pressure | 70 mmHg[10] |

| Physical Properties of this compound | |

| Property | Value |

| Melting Point | 210 °C[1] or 216-218 °C[11] |

| Molecular Formula | C₆H₁₅N·HCl[1] |

| Molecular Weight | 137.65 g/mol [1] |

Incompatibility and Reactivity

Diisopropylamine and its salts can react violently with certain classes of compounds. The following diagram illustrates these incompatibilities.

References

- 1. This compound | 819-79-4 | AAA81979 [biosynth.com]

- 2. pentachemicals.eu [pentachemicals.eu]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. fishersci.com [fishersci.com]

- 5. thermofishersci.in [thermofishersci.in]

- 6. nj.gov [nj.gov]

- 7. lobachemie.com [lobachemie.com]

- 8. Diisopropylamine | C6H15N | CID 7912 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 10. CDC - NIOSH Pocket Guide to Chemical Hazards - Diisopropylamine [cdc.gov]

- 11. Cas 819-79-4,this compound | lookchem [lookchem.com]

Commercial Suppliers and Technical Guide for Diisopropylamine Hydrochloride in Research

A Comprehensive Resource for Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of diisopropylamine hydrochloride, a crucial reagent in various research and development applications. Sourced from leading commercial suppliers, this document details the compound's properties, availability, and key experimental protocols, offering a valuable resource for professionals in organic synthesis, medicinal chemistry, and materials science.

Commercial Availability and Specifications

This compound is readily available from several reputable chemical suppliers, ensuring a stable supply for research and development needs. The following tables summarize the product specifications from prominent vendors.

Table 1: General Properties of this compound

| Property | Value |

| CAS Number | 819-79-4 |

| Molecular Formula | C₆H₁₅N·HCl |

| Molecular Weight | 137.65 g/mol |

| Appearance | White to almost white powder or crystals.[1][2] |

| Melting Point | 215-220 °C[1][2] |

| Solubility | Soluble in water.[1] |

Table 2: Supplier-Specific Product Details

| Supplier | Product Number | Purity | Available Quantities |

| TCI America | D0926 | >99.0% (by nonaqueous titration) | 25 g, 500 g |

| Biosynth | AAA81979 | Not specified | Custom quantities |

| Fisher Scientific | D092625G, D0926500G | >99.0% | 25 g, 500 g |

| CP Lab Safety | TCI-D0926-25G, TCI-D0926-500G | Not specified | 25 g, 500 g |

| Lab Pro Inc. | D0926-500G | Min. 99.0% | 500 g |

Note: Purity and availability are subject to change. Please refer to the supplier's website for the most current information.

Key Applications and Experimental Protocols

This compound and its free base, diisopropylamine, are versatile reagents in organic synthesis. The hydrochloride salt can be used directly in some reactions or neutralized in situ to generate the free amine.

Generation of Lithium Diisopropylamide (LDA)

Diisopropylamine is most famously used to prepare Lithium Diisopropylamide (LDA), a strong, non-nucleophilic base widely employed in organic synthesis for the deprotonation of carbon acids.

Experimental Protocol: Formation of Lithium Diisopropylamide (LDA)

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and dropping funnel, add dry tetrahydrofuran (THF) under a nitrogen atmosphere.

-

Cool the flask to 0 °C in an ice-water bath.

-

Add diisopropylamine (1.05 equivalents) to the cooled THF.

-

Slowly add a solution of n-butyllithium (n-BuLi) in hexanes (1.0 equivalent) dropwise to the stirred solution.

-

After the addition is complete, stir the mixture at 0 °C for 30 minutes to ensure complete formation of LDA. The resulting solution is then ready for use.

Note: this compound can be used by first neutralizing it with a suitable base (e.g., sodium hydroxide) and extracting the free diisopropylamine.

References

Methodological & Application

Application Notes and Protocols: Diisopropylamine Hydrochloride in Catalytic Synthesis

Audience: Researchers, scientists, and drug development professionals.

Introduction

Diisopropylamine hydrochloride (DIPA·HCl) is the hydrochloride salt of the secondary amine diisopropylamine. While diisopropylamine is widely recognized as a sterically hindered non-nucleophilic base and a precursor to lithium diisopropylamide (LDA), its direct catalytic applications, particularly in the form of its hydrochloride salt, are less commonly documented. However, diisopropylamine itself has been demonstrated to be an effective organocatalyst. This document focuses on a key application where diisopropylamine serves as a catalyst: the synthesis of aryl disulfides through the oxidative coupling of thiols.

It is important to note that the primary literature referenced herein utilizes diisopropylamine as the catalyst. In such a catalytic cycle, the amine likely operates as a base to deprotonate the thiol, forming a diisopropylammonium thiolate intermediate. If employing this compound as the catalyst precursor, the addition of a stoichiometric amount of a stronger base would be necessary to liberate the free diisopropylamine to initiate the catalytic cycle. Alternatively, the reaction conditions themselves might be sufficient to generate the active catalytic species. The protocols provided are based on the use of diisopropylamine, with notes on adaptation for this compound.

Catalytic Application: Synthesis of Aryl Disulfides

The oxidative coupling of aryl thiols to form aryl disulfides is a fundamental transformation in organic synthesis, with applications in materials science, medicinal chemistry, and the synthesis of biologically active molecules. Diisopropylamine has been identified as a simple, metal-free, and efficient organocatalyst for this reaction, proceeding under mild conditions using atmospheric air as the oxidant.

Reaction Scheme:

Advantages of Diisopropylamine as a Catalyst in Aryl Disulfide Synthesis:

-

Metal-Free: Avoids contamination of the product with transition metals, which is particularly important in pharmaceutical synthesis.

-

Mild Reaction Conditions: The reaction proceeds at room temperature and utilizes atmospheric air as the oxidant.[1]

-

Green Chemistry: The process is environmentally friendly, avoiding harsh oxidants and toxic solvents.[1]

-

Cost-Effective: Diisopropylamine is an inexpensive and readily available catalyst.[1]

-

High Yields: The reaction provides excellent yields for a variety of substituted aryl thiols.[1]

Data Presentation

Table 1: Optimization of Reaction Conditions for the Oxidative Coupling of Thiophenol [1]

| Entry | Catalyst (eq.) | Solvent | Time (h) | Conversion (%) |

| 1 | iPr2NH (0.1) | Acetonitrile | 6 | < 40 |

| 2 | iPr2NH (0.3) | Acetonitrile | 6 | 99 |

| 3 | iPr2NH (0.3) | THF | 6 | 80 |

| 4 | iPr2NH (0.3) | Diethyl ether | 6 | 20 |

| 5 | Et3N (0.3) | Acetonitrile | 24 | 80 |

| 6 | Piperidine (0.3) | Acetonitrile | 24 | 95 |

Reaction conditions: Thiophenol (0.9 mmol), catalyst, solvent (2 mL), room temperature, open to air, stirring at 1200 rpm.

Table 2: Substrate Scope for the Diisopropylamine-Catalyzed Synthesis of Aryl Disulfides [1]

| Entry | Substrate (Thiol) | Product (Disulfide) | Time (h) | Yield (%) |

| 1 | Thiophenol | Diphenyl disulfide | 6 | 98 |

| 2 | 4-Methylthiophenol | Di-p-tolyl disulfide | 6 | 95 |

| 3 | 4-Methoxythiophenol | Bis(4-methoxyphenyl) disulfide | 6 | 92 |

| 4 | 4-Chlorothiophenol | Bis(4-chlorophenyl) disulfide | 6 | 96 |

| 5 | 4-Bromothiophenol | Bis(4-bromophenyl) disulfide | 6 | 97 |

| 6 | 2-Methylthiophenol | Di-o-tolyl disulfide | 24 | 92 |

| 7 | 2-Methoxythiophenol | Bis(2-methoxyphenyl) disulfide | 24 | 91 |

| 8 | 2-Naphthalenethiol | Di(2-naphthyl) disulfide | 24 | 94 |

Reaction conditions: Thiol (0.9 mmol), diisopropylamine (0.3 eq.), acetonitrile (2 mL), room temperature, open to air, stirring at 1200 rpm.

Experimental Protocols

General Protocol for the Diisopropylamine-Catalyzed Synthesis of Aryl Disulfides

Materials:

-

Substituted aryl thiol

-

Diisopropylamine (iPr2NH) or this compound (iPr2NH·HCl)

-

Acetonitrile (CH3CN)

-

Deionized water

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Standard laboratory glassware for workup and purification

-

Rotary evaporator

Procedure:

-

To a 25 mL one-necked round-bottom flask equipped with a magnetic stir bar, add the aryl thiol (0.9 mmol).

-

Add acetonitrile (2.0 mL) to the flask and stir the mixture at room temperature.

-

Add diisopropylamine (0.27 mmol, 0.3 equivalents) to the reaction mixture.

-

Note for using this compound: If using this compound, it is recommended to add a suitable base (e.g., 0.27 mmol of a non-nucleophilic base such as triethylamine or potassium carbonate) to liberate the free diisopropylamine.

-

-

The flask is left open to the atmosphere, and the reaction mixture is stirred vigorously (e.g., 1200 rpm) at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction time typically ranges from 6 to 24 hours, depending on the substrate.

-

Upon completion of the reaction, quench the reaction by adding 10 mL of deionized water.

-

Transfer the mixture to a separatory funnel and extract with a suitable organic solvent (e.g., ethyl acetate, 3 x 15 mL).

-

Combine the organic layers and wash with brine (20 mL).

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

The crude product can be further purified by column chromatography on silica gel or by recrystallization, if necessary.

Mandatory Visualizations

Proposed Catalytic Cycle

Caption: Proposed catalytic cycle for the synthesis of aryl disulfides.

Experimental Workflow

Caption: Step-by-step experimental workflow for aryl disulfide synthesis.

References

Application Notes and Protocols: Diisopropylamine Hydrochloride in Peptide Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the field of peptide synthesis, the choice of reagents is critical to ensure high yield, purity, and stereochemical integrity of the final product. While a variety of amines are employed, it is essential to distinguish between their specific roles. This document provides detailed application notes and protocols for the use of diisopropylamine hydrochloride .

It is crucial to differentiate diisopropylamine, a secondary amine, from the sterically hindered tertiary amine N,N-diisopropylethylamine (DIPEA or Hünig's base). DIPEA is widely used as a non-nucleophilic base to scavenge protons during standard peptide bond formation.[1][2] In contrast, diisopropylamine, often supplied as its stable hydrochloride salt, serves as a nucleophile in specific applications, primarily for the synthesis of C-terminal N,N-diisopropylamide peptides.

The hydrochloride salt provides a stable, crystalline solid that is easier to handle and weigh compared to the free base, which is a liquid. The free diisopropylamine is generated in situ by neutralization prior to its use in the coupling reaction.

Principle Application: Synthesis of C-Terminal N,N-Diisopropylamide Peptides

The primary application of this compound in peptide synthesis is to introduce a diisopropylamide moiety at the C-terminus of a peptide. Peptides with C-terminal N-alkyl amides have garnered significant interest due to their potential for improved pharmacokinetic and pharmacodynamic properties.[3] The bulky isopropyl groups can enhance metabolic stability by sterically hindering enzymatic cleavage.

The overall process involves the activation of the C-terminal carboxylic acid of a resin-bound or solution-phase peptide, followed by nucleophilic attack by diisopropylamine (generated from its hydrochloride salt).

Experimental Protocols

Materials and Reagents

-

This compound

-

N-terminally protected peptide anchored to a resin (e.g., Wang, Rink Amide) or with a protected C-terminus in solution

-

Coupling agents: HBTU, HATU, PyBOP, or DIC/HOBt

-

Non-nucleophilic base for neutralization: N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

-

Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)

-

Cleavage cocktail (for solid-phase synthesis, e.g., TFA/TIPS/H₂O)[4]

-

Reagents for work-up and purification (e.g., diethyl ether, HPLC-grade acetonitrile and water)

Protocol 1: Solid-Phase Synthesis of a C-Terminal Diisopropylamide Peptide

This protocol describes the on-resin synthesis of a peptide with a C-terminal diisopropylamide.

Step 1: In Situ Generation of Diisopropylamine

-

In a separate vessel, dissolve this compound (4.0 eq. relative to resin loading) in DMF.

-

Add a non-nucleophilic base such as DIPEA (4.0 eq.) to neutralize the hydrochloride salt and generate the free diisopropylamine.

-

Stir the solution for 10-15 minutes at room temperature.

Step 2: Activation of the Resin-Bound Peptide C-Terminus

-

Swell the N-terminally protected peptide-resin in DMF.

-

In a separate vessel, dissolve the coupling agent (e.g., HBTU, 3.9 eq.) and an additive if required (e.g., HOBt, 4.0 eq.) in DMF.

-

Add the coupling agent solution to the swollen peptide-resin and agitate for 5-10 minutes to pre-activate the C-terminal carboxylic acid.

Step 3: Coupling of Diisopropylamine

-

Add the neutralized diisopropylamine solution from Step 1 to the activated peptide-resin.

-

Agitate the reaction mixture at room temperature for 2-4 hours. The reaction progress can be monitored by a cleavage test of a small resin sample followed by LC-MS analysis.

-

Once the reaction is complete, drain the reaction vessel and wash the resin thoroughly with DMF (3x), DCM (3x), and finally methanol (2x).

-

Dry the resin under vacuum.

Step 4: Cleavage and Deprotection

-

Treat the dried resin with a suitable cleavage cocktail (e.g., 95% TFA, 2.5% H₂O, 2.5% TIPS) for 2-3 hours at room temperature to cleave the peptide from the resin and remove side-chain protecting groups.[5]

-

Precipitate the crude peptide with cold diethyl ether, centrifuge, and wash the pellet.[4]

-

Purify the crude peptide by reverse-phase HPLC.

Protocol 2: Solution-Phase Synthesis of a C-Terminal Diisopropylamide Peptide

This protocol is suitable for protected peptide fragments in solution.

Step 1: Reactant Preparation

-

Dissolve the N-terminally and side-chain protected peptide (1.0 eq.) in an anhydrous solvent like DMF or DCM.

-

In a separate flask, prepare the neutralized diisopropylamine solution as described in Protocol 1, Step 1, using 1.5 equivalents of both this compound and DIPEA.

Step 2: Carboxylic Acid Activation and Coupling

-

To the peptide solution, add the coupling agent (e.g., HATU, 1.1 eq.) and an additional amount of a non-nucleophilic base (e.g., DIPEA, 2.0 eq.).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add the neutralized diisopropylamine solution to the activated peptide solution.

-

Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC or LC-MS.

Step 3: Work-up and Purification

-

Once the reaction is complete, dilute the mixture with an organic solvent like ethyl acetate.

-

Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography or preparative HPLC.

Data Presentation

The following table summarizes typical reaction parameters for the synthesis of C-terminal diisopropylamide peptides. Actual results may vary depending on the peptide sequence and specific conditions.

| Parameter | Solid-Phase Synthesis (On-Resin) | Solution-Phase Synthesis |

| Amine Source | Diisopropylamine HCl | Diisopropylamine HCl |

| Equivalents of Amine | 4.0 - 10.0 | 1.5 - 3.0 |

| Neutralizing Base | DIPEA | DIPEA |

| Coupling Reagent | HBTU / HATU / PyBOP | HATU / DCC / EDC |

| Solvent | DMF | DMF / DCM |

| Reaction Time | 2 - 4 hours | 2 - 12 hours |

| Typical Crude Purity | >70% (sequence dependent) | >80% (sequence dependent) |

| Typical Yield | Moderate to Good | Good to High |

Visualization of Workflows

Logical Workflow for C-Terminal Amide Formation

Caption: Logical flow for the synthesis of a C-terminal diisopropylamide peptide.

Experimental Workflow for Solid-Phase Synthesis

Caption: Step-by-step workflow for solid-phase synthesis of a peptide diisopropylamide.

Potential Side Reactions and Considerations

-

Steric Hindrance: Diisopropylamine is a bulky secondary amine. Its coupling to a sterically hindered C-terminal amino acid may be slow and require longer reaction times or more potent coupling reagents.[6]

-

Incomplete Reaction: Due to steric bulk, the coupling reaction may not go to completion, resulting in unreacted C-terminal acid. This necessitates careful monitoring and optimization.

-

Racemization: As with many coupling reactions, there is a risk of racemization at the C-terminal amino acid, especially with prolonged activation times. The use of additives like HOBt or Oxyma Pure can help mitigate this risk.

-

Base Compatibility: The choice of base for neutralization is important. A non-nucleophilic base like DIPEA is required to avoid competition with diisopropylamine in the coupling step.

Conclusion

This compound is a specialized reagent in peptide synthesis, primarily used as a stable precursor for diisopropylamine in the synthesis of C-terminal diisopropylamide peptides. This modification can be valuable for enhancing the metabolic stability of therapeutic peptides. The protocols provided herein offer a framework for both solid-phase and solution-phase approaches. Careful optimization of coupling conditions is recommended to overcome potential challenges related to steric hindrance and to ensure high yields of the desired modified peptide. Researchers should not confuse this reagent with the commonly used base, DIPEA, as their roles in peptide synthesis are fundamentally different.

References

- 1. Atom Scientific Ltd | Product | Diisopropylethylamine for Peptide Synthesis [atomscientific.com]

- 2. bachem.com [bachem.com]

- 3. A convenient approach to synthesizing peptide C-terminal N-alkyl amides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

- 5. Cleavage from Resin - Wordpress [reagents.acsgcipr.org]

- 6. benchchem.com [benchchem.com]

The Role of Diisopropylamine Hydrochloride in the Synthesis of Pharmaceutical Intermediates: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diisopropylamine hydrochloride (DIPA·HCl), the hydrochloride salt of the sterically hindered secondary amine diisopropylamine, serves as a versatile reagent in the synthesis of pharmaceutical intermediates. Its applications primarily revolve around its ability to act as a catalyst or a precursor to other key reagents. As a salt of a secondary amine, it can be employed in reactions where a controlled release of the free amine is desired or where the salt form offers advantages in terms of handling and stability. In pharmaceutical synthesis, DIPA·HCl is particularly noted for its role in the preparation of important building blocks for active pharmaceutical ingredients (APIs).[1][2][3]

This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of pharmaceutical intermediates, with a focus on providing clear, reproducible methodologies and quantitative data to aid researchers in their drug development endeavors.

Key Applications

The utility of this compound in pharmaceutical synthesis can be categorized into two main areas:

-

Intermediate in the Synthesis of Diamines: DIPA·HCl is a key starting material for the synthesis of substituted diamines, which are crucial components of various APIs. A notable example is the synthesis of N,N-diisopropylethylenediamine, an important intermediate for certain nootropic drugs.[1][2]

-

Catalyst in Organic Reactions: The in-situ generation of diisopropylamine from its hydrochloride salt can be utilized to catalyze a range of organic transformations. The controlled release of the amine can be advantageous in preventing side reactions that might occur with the direct use of the more reactive free base. While less common than the use of diisopropylamine itself, the hydrochloride salt can be employed in reactions such as condensations and aminolysis.

Experimental Protocols

Protocol 1: Synthesis of N,N-Diisopropylethylenediamine via High-Pressure Ammonolysis

N,N-diisopropylethylenediamine is a key intermediate in the synthesis of various pharmaceutical compounds. The following protocol details its synthesis from N,N-diisopropylaminoethyl chloride hydrochloride through a high-pressure ammonolysis reaction.[1][2]

Reaction Scheme:

(CH₃)₂CH-N(CH₂CH₂Cl)·HCl + NH₃ → (CH₃)₂CH-N(CH₂CH₂NH₂) + NH₄Cl

Experimental Workflow:

Caption: Workflow for the synthesis of N,N-diisopropylethylenediamine.

Materials:

-

N,N-diisopropylaminoethyl chloride hydrochloride

-

Liquid ammonia

-

Solvent (e.g., Benzene, Dichloromethane, or Dichloroethane)

-

High-pressure autoclave with stirring and temperature control

Procedure:

-

Charge the high-pressure autoclave with N,N-diisopropylaminoethyl chloride hydrochloride and the chosen solvent.

-

Seal the autoclave securely.

-

Introduce the specified amount of liquid ammonia into the autoclave.

-

Gradually heat the reaction mixture to the target temperature while monitoring the pressure.

-

Maintain the reaction at the specified temperature and pressure for the designated time.

-

After the reaction is complete, cool the autoclave to room temperature.

-

Carefully vent the excess ammonia in a well-ventilated fume hood.

-

Transfer the reaction mixture and filter to isolate the solid product.

-

Wash the solid product with a small amount of fresh solvent.

-

Dry the final product under vacuum to a constant weight.

Quantitative Data Summary:

| Parameter | Example 1[1] | Example 2[2] | Example 3[1] | Example 4[1] |

| Starting Material | N,N-diisopropylaminoethyl chloride HCl | N,N-diisopropylaminoethyl chloride HCl | N,N-diisopropylaminoethyl chloride HCl | N,N-diisopropylaminoethyl chloride HCl |

| Amount of Starting Material | 93 g (0.465 mol) | 93 g (0.465 mol) | 93 g (0.465 mol) | 93 g (0.465 mol) |

| Solvent | Benzene | Toluene | Dichloromethane | Dichloroethane |

| Solvent Amount | 279 g | 372 g | 325 g | 465 g |

| Liquid Ammonia | 119 g (7 mol) | 79 g (4.65 mol) | 40 g (2.353 mol) | 64 g (3.765 mol) |

| Molar Ratio (Ammonia:Start Mat.) | ~15:1 | ~10:1 | ~5:1 | ~8:1 |

| Reaction Temperature | 120 °C | 100 °C | 80 °C | 120 °C |

| Reaction Pressure | 6 MPa | 4 MPa | 2 MPa | 3.5 MPa |

| Reaction Time | 4 hours | 6 hours | 2 hours | 5 hours |

| Product Yield | 76.5 g (91.07%) | 73.1 g (87.02%) | 52 g (61.90%) | 71.2 g (84.76%) |

Signaling Pathways and Logical Relationships

The utility of this compound in pharmaceutical synthesis stems from its chemical properties, which allow it to participate in key synthetic transformations.

Caption: Logical relationship of this compound's properties to its applications.

Conclusion

This compound is a valuable reagent in the synthesis of pharmaceutical intermediates, particularly for the preparation of N,N-disubstituted diamines. The detailed protocol for the synthesis of N,N-diisopropylethylenediamine demonstrates a practical and scalable application with high yields. While its role as a direct catalyst is less documented than its free base, its properties as a stable, handleable salt that can generate a hindered secondary amine in situ suggest potential for broader applications in reactions requiring controlled basicity. Researchers and drug development professionals can utilize the information and protocols presented herein to facilitate the synthesis of complex pharmaceutical building blocks.

References

Application Notes and Protocols for the Synthesis of N,N-Diisopropylethylamine

Introduction

N,N-Diisopropylethylamine (DIPEA or Hünig's base) is a sterically hindered, non-nucleophilic organic base with wide-ranging applications in organic synthesis.[1][2] Its primary function is as a proton scavenger in reactions where the presence of a nucleophilic base would lead to undesirable side reactions.[1][3] This makes it an invaluable reagent in processes such as peptide coupling, amide bond formation, and transition metal-catalyzed cross-coupling reactions.[1][3] While commercially available, understanding its synthesis is crucial for process optimization and cost management in research and drug development.[4]

This document provides detailed protocols for the synthesis of N,N-Diisopropylethylamine. It is important to note that the synthesis of DIPEA typically commences from diisopropylamine, not diisopropylamine hydrochloride. If this compound is the available starting material, it must first be neutralized with a suitable base to yield the free diisopropylamine before proceeding with the ethylation reaction.

Synthesis Methodologies

The synthesis of N,N-Diisopropylethylamine is generally achieved through the ethylation of diisopropylamine. Several methods have been reported, primarily differing in the choice of the ethylating agent and reaction conditions. Below are protocols for two common synthetic routes.

Protocol 1: Ethylation using Tetraethylammonium Chloride

This method utilizes tetraethylammonium chloride as the ethylating agent in the presence of a strong base.

Experimental Protocol:

-

To a 1000 mL three-necked flask, add 101.1 g (1.0 mol) of diisopropylamine, 332.0 g (2.0 mol) of tetraethylammonium chloride, 101.1 g of ethanol, and 60 g (1.5 mol) of sodium hydroxide.[5]

-

Heat the mixture to reflux, maintaining a temperature of approximately 80°C.[5]

-

Continue the reaction for 7 hours.[5]

-

After the reaction is complete, cool the mixture to room temperature.[5]

-

Remove the solvent from the reaction mixture using a rotary evaporator.[5]

-

Wash the resulting mixture with 200 mL of deionized water three times, collecting the organic (oil) phase after each wash.[5]

-

Perform atmospheric distillation on the combined organic phases, collecting the fraction at 125-127°C to obtain the final product, N,N-Diisopropylethylamine.[5]

Protocol 2: Reductive Amination using Paraldehyde

This method involves the reaction of diisopropylamine with paraldehyde in the presence of a reducing agent.

Experimental Protocol:

-

Sequentially add 34.5 g (0.261 mol) of paraldehyde and 2 g of concentrated hydrochloric acid (30% mass concentration).[6][7]

-

Stir the mixture at 25°C under normal pressure for 30 minutes.[6][7]

-

Add 72 g (0.713 mol) of diisopropylamine and 47 g (0.748 mol) of sodium cyanoborohydride.[6][7]

-

Maintain the temperature and continue stirring for an additional 20 minutes.[6][7]

-

Upon completion of the reaction, remove the methanol under reduced pressure.[6][7]

-

Adjust the pH of the remaining solution to 13 by adding a 40% NaOH solution.[6][7]

-

Separate the upper organic layer.[7]

-

Purify the product by atmospheric distillation, collecting the fraction between 126.6°C and 127.7°C.[6]

Quantitative Data Summary

The following table summarizes the key quantitative data from the described synthesis protocols.

| Parameter | Protocol 1: Ethylation with Tetraethylammonium Chloride | Protocol 2: Reductive Amination with Paraldehyde |

| Reactants | Diisopropylamine, Tetraethylammonium Chloride, NaOH | Diisopropylamine, Paraldehyde, Sodium Cyanoborohydride, HCl |

| Solvent | Ethanol | Methanol |

| Reaction Temperature | 80°C (Reflux) | 25°C |

| Reaction Time | 7 hours | 50 minutes |

| Yield | 96.2% | 96.8% |

| Purity | 99.5% (Gas Chromatography) | Not specified |

| Molar Ratios | Diisopropylamine:Tetraethylammonium Chloride:NaOH = 1:2:1.5 | Diisopropylamine:Paraldehyde:Sodium Cyanoborohydride = 1:0.37:1.05 |

Visual Representations

Chemical Reaction Pathway

Caption: Reaction scheme for the synthesis of N,N-Diisopropylethylamine.

Experimental Workflow

Caption: General experimental workflow for DIPEA synthesis.

Purification of N,N-Diisopropylethylamine

The final purity of DIPEA is critical for its successful application in sensitive organic reactions. The most common method for purification is distillation.[4] For samples that require drying, distillation from potassium hydroxide or calcium hydride can be employed to remove residual water.[1][4] The boiling point of N,N-Diisopropylethylamine is approximately 127°C.[2] The purity can be effectively assessed using techniques such as gas chromatography.[5]

References

- 1. N,N-Diisopropylethylamine: Application, synthesis and toxicity_Chemicalbook [chemicalbook.com]

- 2. 99.5%, liquid, purified by redistillation, ZerO₂® | Sigma-Aldrich [sigmaaldrich.com]

- 3. RXCHEMICALS: Chemicals Solvent Powder supplier Import-Export in India Dubai UAE Oman Nairobi [rxchemicals.com]

- 4. N,N-Diisopropylethylamine - Wikipedia [en.wikipedia.org]

- 5. Page loading... [guidechem.com]

- 6. CN102875385A - Synthesis method of N, N-diisopropylethylamine - Google Patents [patents.google.com]

- 7. Synthesis method of N, N-diisopropylethylamine - Eureka | Patsnap [eureka.patsnap.com]

Preparation of lithium diisopropylamide (LDA) from Diisopropylamine

Application Note: Preparation of Lithium Diisopropylamide (LDA)

Audience: Researchers, scientists, and drug development professionals.

Introduction

Lithium diisopropylamide (LDA) is a strong, non-nucleophilic base with the chemical formula [(CH₃)₂CH]₂NLi.[1] Its significant steric hindrance makes it an ideal reagent for the deprotonation of weakly acidic compounds, particularly for the formation of kinetic enolates from ketones, esters, and other carbonyl compounds in organic synthesis.[1][2] LDA is highly soluble in non-polar organic solvents like tetrahydrofuran (THF), where it exists primarily as a solvated dimer.[1][2] While solid LDA is pyrophoric, its solutions are generally not.[1] However, LDA solutions are sensitive to moisture and air and can decompose at room temperature, necessitating in situ preparation or careful storage at low temperatures.[3][4] This document provides a detailed protocol for the preparation of LDA from diisopropylamine and n-butyllithium.

Chemical Reaction

The preparation of LDA is a straightforward acid-base reaction between diisopropylamine (DIPA) and n-butyllithium (n-BuLi). The only byproduct is butane gas, which evolves from the reaction mixture.[2]

Reaction Scheme: Diisopropylamine + n-Butyllithium → Lithium Diisopropylamide + Butane

Experimental Protocols

Protocol 1: In Situ Preparation of LDA Solution (General Scale)

This protocol describes the standard laboratory procedure for preparing a solution of LDA for immediate use in a subsequent reaction. The reaction must be conducted under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents.

Materials and Equipment:

-

Reagents: Diisopropylamine (DIPA), n-Butyllithium (n-BuLi) in hexanes, Anhydrous Tetrahydrofuran (THF).

-

Equipment: Round-bottomed flask, magnetic stirrer and stir bar, syringes, needles, rubber septa, Schlenk line or manifold for inert gas, low-temperature bath (dry ice/acetone).

Procedure:

-

Glassware Preparation: Ensure all glassware is oven-dried or flame-dried under vacuum to remove all traces of moisture. Assemble the apparatus while hot and allow it to cool to room temperature under a positive pressure of inert gas.

-

Reagent Addition: To a round-bottomed flask equipped with a magnetic stir bar and under an inert atmosphere, add anhydrous tetrahydrofuran (THF).

-

Diisopropylamine Addition: Add the required volume of diisopropylamine to the THF via syringe.

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

-

n-Butyllithium Addition: Slowly add the n-butyllithium solution dropwise to the stirred diisopropylamine/THF mixture via syringe. A color change to pale yellow may be observed. During the addition, butane gas will evolve.

-

Reaction Completion: After the addition is complete, stir the solution for an additional 15-30 minutes at -78 °C.[5][6] The LDA solution is now ready for use. The formation of LDA is practically instantaneous.[5][7]

Workflow for LDA Preparation

References

- 1. scispace.com [scispace.com]

- 2. ChemicalDesk.Com: Lithium diisopropylamide (LDA)-Preparation and usage [allchemist.blogspot.com]

- 3. research.uga.edu [research.uga.edu]

- 4. WO1986003744A1 - Stable lithium diisopropylamide and method of preparation - Google Patents [patents.google.com]

- 5. How To [chem.rochester.edu]

- 6. prepchem.com [prepchem.com]

- 7. Reagents & Solvents [chem.rochester.edu]

Application Notes: Diisopropylamine Hydrochloride in Agrochemical Synthesis

Introduction

Diisopropylamine hydrochloride is a versatile secondary amine salt that serves as a crucial building block in organic synthesis. In the agrochemical industry, its deprotonated form, diisopropylamine, functions as a potent nucleophile for constructing a variety of active ingredients, particularly within the thiocarbamate class of herbicides. These herbicides are vital for controlling weeds in numerous crops, contributing to global food security.[1] This document provides detailed protocols for the synthesis of the herbicide Triallate, a representative thiocarbamate, using this compound as the starting material for the amine moiety. The process involves the formation of a key intermediate, diisopropylthiocarbamoyl chloride, followed by its conversion to the final product.

Principle of Reaction